molecular formula C19H22N6O3 B4326013 1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B4326013
M. Wt: 382.4 g/mol
InChI Key: SRUPHLPMXGFASN-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound known for its versatile applications in scientific research. Its unique structure, combining various functional groups, renders it an intriguing subject of study in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. The process generally begins with the preparation of key intermediates through alkylation, acylation, and cyclization reactions. Reaction conditions often include controlled temperatures, specific catalysts, and particular solvents to ensure the desired yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound might involve high-throughput chemical synthesis reactors, utilizing automated systems for precise control over reaction parameters. This method ensures scalability and consistent quality, necessary for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various types of reactions, including:

  • Oxidation: Can lead to the formation of ketones and other oxidized derivatives.

  • Reduction: Produces reduced forms with altered functional groups.

  • Substitution: Involves replacing specific groups within the molecule with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Typical conditions vary from ambient to elevated temperatures and may require inert atmospheres to prevent side reactions.

Major Products

Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione serves as a precursor for the synthesis of various complex molecules and can be used as a model compound in reaction mechanism studies.

Biology

In biological research, this compound is explored for its potential interactions with enzymes and receptors, offering insights into biochemical pathways and molecular interactions.

Medicine

In medicine, preliminary studies suggest its potential as a therapeutic agent due to its unique chemical structure, which might interact with biological targets in novel ways.

Industry

Industrially, the compound is used in the development of new materials and pharmaceuticals, contributing to advancements in technology and healthcare.

Mechanism of Action

The mechanism by which 1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione exerts its effects typically involves binding to specific molecular targets such as enzymes, receptors, or nucleic acids. This binding can activate or inhibit certain pathways, leading to a cascade of biochemical events. The detailed pathways depend on the specific context of its use, whether in therapeutic applications or industrial processes.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, 1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione stands out due to its unique combination of a hydroxyethyl group, multiple methyl groups, and a triazine-purine fused ring system

Similar Compounds

Some similar compounds include:

  • 1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

  • 1-(2-hydroxyethyl)-4,7-dimethyl-3-(3-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

These compounds share similar core structures but differ in the presence and position of methyl groups and other substituents, which can influence their chemical behavior and applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-11-5-7-13(8-6-11)14-12(2)25-15-16(20-18(25)24(21-14)9-10-26)22(3)19(28)23(4)17(15)27/h5-8,12,26H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUPHLPMXGFASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCO)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 2
1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 3
1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 4
1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 5
Reactant of Route 5
1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 6
Reactant of Route 6
1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

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